2-(Aminomethyl)-4,6-dibromoaniline
Overview
Description
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Chemical Reactions Analysis
Amines are known to be good nucleophiles and can react with carbonyls to form imine derivatives . They can also undergo reactions with acid chlorides and sulfonyl chlorides .Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
2-(Aminomethyl)-4,6-dibromoaniline is an important organic intermediate in the synthesis of various compounds. It's used in the production of pharmaceuticals, alkaloids, and ferromagnetics. One traditional method involves the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, which is produced from 4-aminobenzene sulfonamide and hydrobromic acid. An improved method involves neutralizing 4-aminobenzene sulfonic acid with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt, and finally producing 2,6-dibromoaniline by de-sulfonic group under acid conditions (Geng Rui-xue, 2004).
Electrochemical Studies
The compound has been the subject of electrochemical studies, particularly its oxidation in acetonitrile solution. These studies help understand the mechanism of its electrochemical behavior, which is essential for applications in organic electrochemistry and the synthesis of complex organic molecules (M. Kádár et al., 2001).
Catalyst Enhancement
2,6-Dibromoaniline derivatives, similar to 2-(Aminomethyl)-4,6-dibromoaniline, have been used to enhance catalysts for high-temperature ethylene polymerization. These compounds are crucial in developing thermally robust catalysts for polymer production, an important area in materials science and industrial chemistry (Jennifer L. Rhinehart et al., 2014).
Synthesis of Bioactive Compounds
Its derivatives are used in synthesizing bioactive compounds, including those with potential medicinal properties. For instance, bromination and subsequent reactions of related compounds have been explored for synthesizing indole derivatives with antimicrobial activities, demonstrating its role in developing new pharmaceutical agents (O. Hishmat et al., 1988).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-4,6-dibromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJZCXBMHHHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624783 | |
Record name | 2-(Aminomethyl)-4,6-dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4,6-dibromoaniline | |
CAS RN |
86379-71-7 | |
Record name | 2-(Aminomethyl)-4,6-dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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